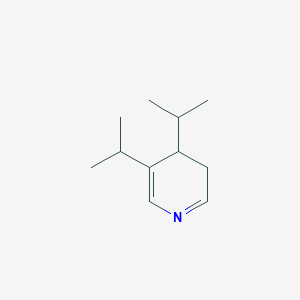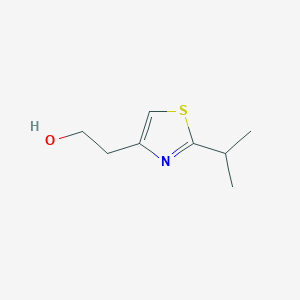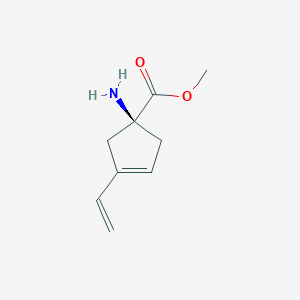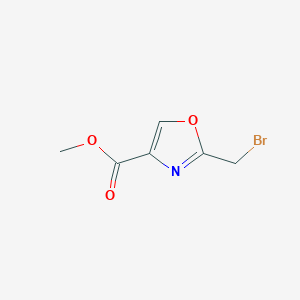
4,5-Diisopropyl-3,4-dihydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Diisopropyl-3,4-dihydropyridine (DIDP) is a chemical compound that belongs to the dihydropyridine family. It is a synthetic molecule that has been widely used in scientific research due to its unique properties. DIDP is a potent calcium channel blocker and has been found to have several applications in the field of medicine and biology.
Mécanisme D'action
4,5-Diisopropyl-3,4-dihydropyridine is a potent calcium channel blocker that acts by inhibiting the influx of calcium ions into cells. It binds to the L-type calcium channels in the cell membrane and prevents the opening of the channels in response to depolarization. This results in a decrease in the intracellular calcium concentration, which leads to a decrease in muscle contraction, neurotransmitter release, and cell proliferation.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been found to decrease the contractility of smooth muscle cells, which makes it useful in the treatment of hypertension and angina. It also has an inhibitory effect on the release of neurotransmitters, which makes it useful in the treatment of neurological disorders such as epilepsy and Parkinson's disease. This compound has also been found to have an antiproliferative effect on cancer cells, making it a potential chemotherapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
4,5-Diisopropyl-3,4-dihydropyridine has several advantages and limitations for lab experiments. One of the advantages is that it is a potent calcium channel blocker, which makes it useful in the study of calcium channel function. It is also relatively easy to synthesize and purify, which makes it readily available for use in experiments. One of the limitations is that it has a short half-life, which makes it difficult to study its long-term effects. It also has a narrow therapeutic window, which makes it difficult to use in vivo.
Orientations Futures
There are several future directions for the study of 4,5-Diisopropyl-3,4-dihydropyridine. One direction is to investigate its potential therapeutic applications in the treatment of neurological disorders and cancer. Another direction is to study its long-term effects and potential toxicities. Additionally, the development of new analogs of this compound with improved pharmacokinetic properties and selectivity for specific calcium channels could lead to the development of more effective calcium channel blockers with fewer side effects.
Conclusion:
In conclusion, this compound is a synthetic molecule that has been widely used in scientific research due to its unique properties. It is a potent calcium channel blocker and has been found to have several applications in the field of medicine and biology. This compound has been used to study the role of calcium channels in the regulation of muscle contraction, neurotransmitter release, and cell proliferation. It has also been found to have potential therapeutic applications in the treatment of hypertension, angina, neurological disorders, and cancer. The development of new analogs of this compound with improved pharmacokinetic properties and selectivity for specific calcium channels could lead to the development of more effective calcium channel blockers with fewer side effects.
Méthodes De Synthèse
The synthesis of 4,5-Diisopropyl-3,4-dihydropyridine involves the condensation of 2,6-diisopropylaniline and ethyl acetoacetate in the presence of acetic anhydride and sodium acetate. The reaction proceeds via a Michael addition followed by cyclization to form the dihydropyridine ring. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
4,5-Diisopropyl-3,4-dihydropyridine has been widely used in scientific research due to its unique properties. It is a potent calcium channel blocker and has been found to have several applications in the field of medicine and biology. This compound has been used to study the role of calcium channels in the regulation of muscle contraction, neurotransmitter release, and cell proliferation. It has also been used to investigate the mechanisms of action of other calcium channel blockers and their potential therapeutic applications.
Propriétés
| 160732-95-6 | |
Formule moléculaire |
C11H19N |
Poids moléculaire |
165.27 g/mol |
Nom IUPAC |
4,5-di(propan-2-yl)-3,4-dihydropyridine |
InChI |
InChI=1S/C11H19N/c1-8(2)10-5-6-12-7-11(10)9(3)4/h6-10H,5H2,1-4H3 |
Clé InChI |
ULAFLODFFHAHCX-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC=NC=C1C(C)C |
SMILES canonique |
CC(C)C1CC=NC=C1C(C)C |
Synonymes |
Pyridine,3,4-dihydro-4,5-bis(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3S)-3-{2-[(Methanesulfonyl)oxy]ethoxy}-4-(triphenylmethoxy)butyl methanesulfonate](/img/structure/B63446.png)






![N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide](/img/structure/B63466.png)
![(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B63469.png)

![Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl-](/img/structure/B63471.png)
